molecular formula C14H18N6O2 B6470632 N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide CAS No. 2640877-57-0

N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide

Cat. No.: B6470632
CAS No.: 2640877-57-0
M. Wt: 302.33 g/mol
InChI Key: XTJIYRNMACJLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide is a triazolopyrimidine derivative characterized by a 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core linked to a morpholine-2-carboxamide group substituted with a cyclopropyl moiety. This scaffold is structurally optimized for interactions with biological targets, particularly enzymes like dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine biosynthesis . human enzymes .

Properties

IUPAC Name

N-cyclopropyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-9-6-12(20-14(17-9)15-8-16-20)19-4-5-22-11(7-19)13(21)18-10-2-3-10/h6,8,10-11H,2-5,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJIYRNMACJLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCOC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Triazolopyrimidine Class

The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Biological Activity Metabolic Stability
DSM 1 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl linked to naphthalene-2-ylamine PfDHODH IC₅₀ = 0.047 μM; P. falciparum EC₅₀ = 0.079 μM Low (rapid metabolism in mice)
DSM 74 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl with 4-(trifluoromethyl)phenylamine Improved stability vs. DSM 1; moderate P. berghei efficacy Moderate (oral exposure achieved)
DSM 265 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl with pentafluoro-λ⁶-sulfanylphenyl PfDHODH IC₅₀ < 0.1 μM; P. berghei parasitemia suppression comparable to chloroquine High (long half-life in rodents)
RCSB PDB 7OM Ligand 5-methyl-triazolopyrimidine linked to piperidine-3-carboxamide and naphthalene Structural data available (PDB: 7OM); binding interactions inferred from crystallography Not reported
Target Compound 5-methyl-triazolopyrimidine linked to N-cyclopropyl-morpholine-2-carboxamide Hypothesized DHODH inhibition; predicted improved solubility vs. DSM series Likely enhanced due to cyclopropyl and morpholine groups

Key Findings from Comparative Analysis

  • Core Scaffold : All compounds share the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core, critical for binding to PfDHODH via π-π stacking and hydrogen bonding .
  • Substituent Effects: Aromatic Amines (DSM 1, DSM 74, DSM 265): Bulky electron-withdrawing groups (e.g., trifluoromethyl, pentafluoro-sulfanyl) enhance metabolic stability and potency . Morpholine-Carboxamide (Target Compound): The morpholine ring and cyclopropyl group may improve solubility and reduce oxidation susceptibility compared to aromatic amines, though this requires experimental validation.
  • Metabolic Stability: Cyclopropyl groups are known to block cytochrome P450-mediated metabolism, which could position the target compound as a metabolically stable candidate compared to DSM 1 .

Research Implications and Gaps

  • Structural Optimization : Comparative crystallographic studies (e.g., with DSM 265-bound PfDHODH) could elucidate how the morpholine-carboxamide group influences binding kinetics .
  • Species Specificity: Analogues like DSM 1 show reduced efficacy in murine models due to species-specific DHODH differences; the target compound’s performance in non-human models remains untested .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.